molecular formula C23H26N2O5 B11657614 N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]leucine

N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]leucine

Cat. No.: B11657614
M. Wt: 410.5 g/mol
InChI Key: DMZJCOCVBFFQRU-JXAWBTAJSA-N
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Description

2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID involves multiple steps, including the formation of amide bonds and the introduction of methoxy and phenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar chemical reactions.

    Phenylpropanoic acid derivatives: Have similar structural features and are used in related applications.

Uniqueness

2-[(2Z)-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[(Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H26N2O5/c1-15(2)13-19(23(28)29)25-22(27)18(14-16-9-5-4-6-10-16)24-21(26)17-11-7-8-12-20(17)30-3/h4-12,14-15,19H,13H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-14-

InChI Key

DMZJCOCVBFFQRU-JXAWBTAJSA-N

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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